![molecular formula C13H22BrNO2 B2469437 Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1305323-19-6](/img/structure/B2469437.png)

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

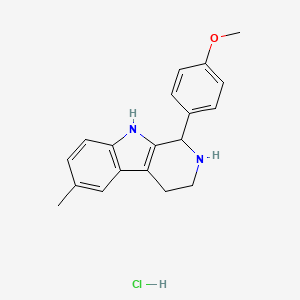

“Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with a molecular weight of 212.29 . It is also known as “tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate” and has the Inchi Code 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .

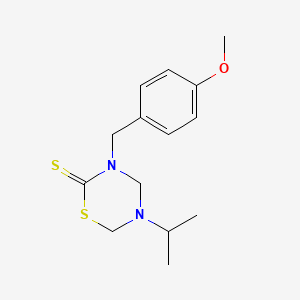

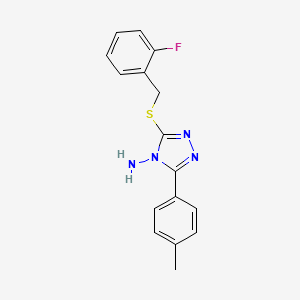

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H20N2O2 . It belongs to the class of organic compounds known as diazabicyclo[3.2.1]octanes, which are characterized by a bicyclic structure containing two nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is normal .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has been a focus in the synthesis of various compounds. For instance, Moriguchi et al. (2014) synthesized a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester. This compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry and its structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Asymmetric Synthesis

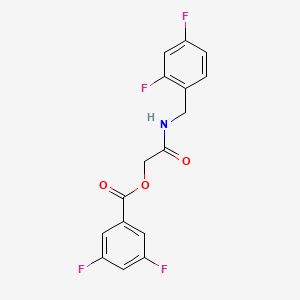

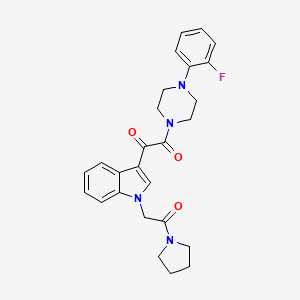

The compound has been used in asymmetric synthesis approaches. Brock et al. (2012) reported the ring-closing iodoamination of a related compound, tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, to produce 8-azabicyclo[3.2.1]octane scaffolds, subsequently leading to the synthesis of (+)-pseudococaine hydrochloride (Brock et al., 2012).

Combinatorial Synthesis

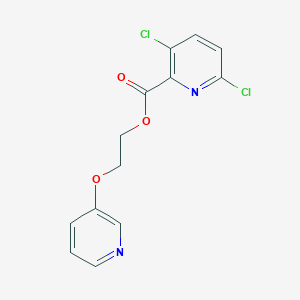

Pedersen et al. (2004) utilized a variant of this compound in the combinatorial synthesis of benztropine analogues. This involved a key step of radical azidonation leading to the creation of a library of compounds for evaluation as monoamine transporter inhibitors (Pedersen et al., 2004).

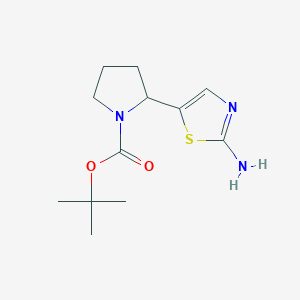

Chemical Transformations and Reactions

The compound is significant in various chemical transformations and reactions. Baylis & Thomas (2007) used a similar structure in mesylation and elimination reactions to produce a range of chemical structures including cyclopropanes and alkene derivatives (Baylis & Thomas, 2007).

Nematicidal Activity

In the realm of agricultural chemistry, Xu et al. (2021) synthesized novel derivatives of 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-Ones, derived from 5-HT3 receptor antagonists, which displayed nematicidal activity against pinewood nematodes and root-knot nematodes (Xu et al., 2021).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHILBGFDQGODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)

![6-(4-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469374.png)